![molecular formula C18H15F3N2O2S2 B2617663 4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene CAS No. 1119392-34-5](/img/structure/B2617663.png)
4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene
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Overview
Description
The compound contains several functional groups including a trifluoromethyl group (-CF3), an amino group (-NH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), a sulfonyl group (-SO2-), and a benzene ring. These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced using a trifluoromethylation reagent . The thiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the trifluoromethyl group could potentially influence the compound’s electronic properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in reactions with acids or electrophiles, and the sulfonyl group could undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles
This compound could be used in the synthesis of 3-trifluoromethyl-1,2,4-triazoles . This process employs readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The resulting 3-trifluoromethyl-1,2,4-triazole scaffolds have broad-spectrum pharmaceutical activity .
Radical Trifluoromethylation
The trifluoromethyl group in this compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It could be used in the trifluoromethylation of carbon-centered radical intermediates .
Synthesis of Hydrazide-Hydrazones
This compound could potentially be used in the synthesis of novel hydrazide-hydrazones . These compounds have significant antimicrobial activity .
Functionalization of the 5-Position
The compound could be used in the functionalization of the 5-position . This process is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .
Synthesis of Antifungal Agents
This compound could be used in the synthesis of antifungal agents . Some of the synthesized compounds exhibited moderately antifungal activity .
Development of Pharmaceuticals
The trifluoromethyl group in this compound could significantly improve the physicochemical and pharmacological properties of the parent molecules . This makes it valuable in the development of pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Biochemical Pathways
It is known that similar compounds can play an important role in the regulation of central inflammation .
Result of Action
It is suggested that similar compounds can be used to control brain inflammation processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c1-12-5-7-16(8-6-12)27(24,25)11-15-10-26-17(23-15)22-14-4-2-3-13(9-14)18(19,20)21/h2-10H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCHWTKCCWAFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(((4-((3-(trifluoromethyl)phenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)benzene |
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